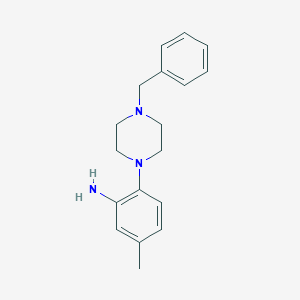

2-(4-Benzylpiperazin-1-yl)-5-methylaniline

Description

2-(4-Benzylpiperazin-1-yl)-5-methylaniline (CAS: 946719-49-9) is a tertiary amine derivative with the molecular formula C₁₈H₂₃N₃ and a molecular weight of 281.4 g/mol. The compound features a benzyl-substituted piperazine ring linked to an aniline moiety bearing a methyl group at the 5-position (para to the amine). Its structure combines aromatic and aliphatic amine functionalities, making it a versatile scaffold for pharmacological investigations.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-15-7-8-18(17(19)13-15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQLPYZHUVVMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-methylaniline typically involves the reaction of 4-benzylpiperazine with 5-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods are designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-methylaniline has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-methylaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-benzylpiperazin-1-yl)-5-methylaniline are compared below with analogous piperazine- and aniline-containing derivatives, focusing on molecular features, pharmacological activities, and structure-activity relationships (SAR).

Table 1: Structural and Pharmacological Comparison

Key Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The ortho-chloro substituent in compound 4a (IC₅₀ = 0.91 μM) enhances acetylcholinesterase (AChE) inhibition compared to the 5-methyl group in the target compound. Electron-withdrawing groups (Cl, NO₂, F) in the ortho/para positions stabilize ligand-enzyme interactions via dipole and hydrophobic effects .

Piperazine Substitution: Benzylpiperazine moieties (as in the target compound and 4a) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

Core Structure Modifications: The quinazolinone derivative () introduces a heterocyclic core, which may confer kinase inhibitory or antimicrobial activity. Phenoxy substitutions (e.g., 2-(4-isopropylphenoxy)-5-methylaniline) replace the piperazine-aniline linkage, significantly altering physicochemical properties (e.g., logP) and likely shifting pharmacological targets .

Anti-Plasmodial Activity: A thiazol-4-one derivative with a benzylpiperazinyl group () showed moderate antiplasmodial activity.

Biological Activity

2-(4-Benzylpiperazin-1-yl)-5-methylaniline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C16H22N2

- Molecular Weight: 258.37 g/mol

This compound features a piperazine ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Histamine Receptors: The compound acts as a modulator of histamine receptors, influencing cellular signaling pathways and potentially altering physiological responses.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting the biochemical processes within cells.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential in therapeutic applications:

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 0.029 to 0.147 μM against four types of cancer cells, indicating potent antitumor activity .

Neuroprotective Effects

Studies have suggested that compounds with similar structures can inhibit acetylcholinesterase (AChE) and β-amyloid aggregation, indicating potential applications in treating Alzheimer's disease . The neuroprotective capacity is attributed to the ability to chelate metal ions and modulate cholinergic activity.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.